molecular formula C14H12ClN3O B2448898 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 878713-73-6

5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2448898
CAS RN: 878713-73-6
M. Wt: 273.72
InChI Key: HWWGJYGURVCFCR-UHFFFAOYSA-N
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Description

The compound “5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is an organic compound with a molecular weight of 273.72 . It is also known by its IUPAC name, "5-[(4-chlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19)" . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Antimicrobial Applications : The compound 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives have been actively researched for their antimicrobial properties. One study detailed the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The synthesized compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating potential applications in combating infectious diseases (Sah, Bidawat, Seth, & Gharu, 2014).

  • Diverse Chemical Derivatives and Biological Activities : Another aspect of research involves the synthesis of various derivatives of this compound and assessing their biological activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been documented, indicating the chemical versatility and potential biological applications of the core structure of the compound (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Docking Studies and Structural Analyses : Research has also delved into docking studies and structural analyses of related compounds. For example, docking studies of certain tetrazole derivatives, including a compound similar in structure to this compound, have been conducted to understand their interactions with biological enzymes and receptors. These studies offer insights into the molecular interactions and potential pharmaceutical applications of these compounds (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Future Directions

While specific future directions for this compound are not mentioned in the literature, similar compounds have been studied for their potential antiviral activities . This suggests that future research could explore the potential biological activities of this compound.

properties

IUPAC Name

5-[(4-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWGJYGURVCFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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